3-Chloro-4-(pyridin-3-ylmethoxy)aniline
Overview
Description
3-Chloro-4-(pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula C12H11ClN2O It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a pyridin-3-ylmethoxy group at the 4-position
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, inhibiting its function and thus exerting its antitumor effects .
Mode of Action
This compound interacts with the BCR-ABL kinase through a process known as molecular docking . This involves the compound binding to the kinase, which inhibits its function and prevents it from promoting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of BCR-ABL kinase by this compound affects several biochemical pathways. Most notably, it impacts the pathways responsible for cell proliferation, migration, and invasion . By inhibiting these pathways, the compound can effectively slow the progression of diseases like CML .
Result of Action
As a result of its action on BCR-ABL kinase, this compound has significant anti-proliferative, anti-migratory, and anti-invasive effects . In fact, the antitumor activity of one derivative of this compound was found to be twice as potent as Imatinib, a commonly used drug for CML, on HL-60, K-562, MCF-7, and A498 cell lines .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Cellular Effects
Some derivatives of this compound have shown significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells .
Molecular Mechanism
Molecular docking studies of some derivatives have shown that they could interact with BCR-ABL kinase .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline typically involves the reaction of 3-chloroaniline with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-3-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-Chloro-4-(pyridin-3-ylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
- 3-Chloro-4-(pyridin-4-ylmethoxy)aniline
- 3-Chloro-4-(pyridin-3-ylmethoxy)phenol
Uniqueness
3-Chloro-4-(pyridin-3-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-chloro-4-(pyridin-3-ylmethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUUSUYPMJJHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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